MCPA-isooctyl

Description

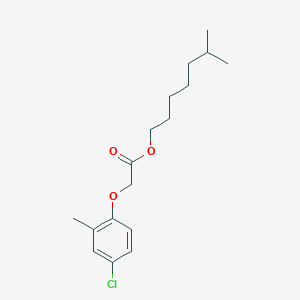

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYKJRLQHHRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891968 | |

| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-20-7, 1238777-58-6 | |

| Record name | MCPA-isooctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl (4-chloro-2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-ISOOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLQ3JF4KCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of MCPA-isooctyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of MCPA-isooctyl ester, a widely used herbicide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental protocols, and visual representations of key biological and environmental pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound ester. It is important to note that while this compound ester is the subject of this guide, some experimental data are more readily available for its parent compound, MCPA (2-methyl-4-chlorophenoxyacetic acid). Such instances are clearly indicated in the table.

| Property | Value | Notes and Citations |

| Molecular Formula | C₁₇H₂₅ClO₃ | [1][2][3] |

| Molecular Weight | 312.83 g/mol | [1][2][3] |

| CAS Number | 26544-20-7 | [3] |

| Appearance | Colorless to light-colored liquid | [4] |

| Density | 1.063 g/cm³ | [2] |

| Boiling Point | 387.3 °C at 760 mmHg | [2] |

| Melting Point | Not available for isooctyl ester. | The melting point of the parent MCPA acid is 118-119 °C.[5] |

| Vapor Pressure | 3.33 x 10⁻⁶ mmHg at 25°C | A safety data sheet for a formulation containing MCPA ester lists a much higher vapor pressure of 20.7 mm Hg, which is likely not representative of the pure active ingredient.[6] The provided value is from a chemical database and is more consistent with a compound of this nature. |

| Water Solubility | Low; specific value not available. | This compound ester is described as having low water solubility, while the parent MCPA acid has a water solubility of 825 mg/L at 25 °C.[5] The ester form is significantly less soluble in water. |

| Solubility in Organic Solvents | Soluble in many organic solvents. | [4] |

| Octanol-Water Partition Coefficient (LogP) | 5.9 (estimated) | This value indicates high lipophilicity.[3] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound ester is guided by internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance with low solubility like this compound ester, the Column Elution Method is appropriate.

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the water solubility.

Procedure:

-

Preparation of the Column: A suitable amount of the test substance is dissolved in a volatile solvent and coated onto an inert carrier material (e.g., glass beads, silica (B1680970) gel). After evaporation of the solvent, the coated carrier is packed into a column.

-

Elution: Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached.

-

Analysis: Fractions of the eluate are collected and the concentration of this compound ester is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Determination of Solubility: The solubility is determined from the concentration of the substance in the fractions where the concentration has reached a constant value.

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate. For compounds with low volatility like this compound ester, the Gas Saturation Method is a suitable technique.

Principle: A stream of inert gas is passed through or over the test substance at a known temperature and flow rate, slow enough to ensure the gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.

Procedure:

-

Apparatus Setup: The test substance is placed in a thermostatically controlled sample holder. An inert carrier gas (e.g., nitrogen or argon) is passed through the sample holder at a precisely controlled flow rate.

-

Saturation: The gas becomes saturated with the vapor of this compound ester.

-

Trapping: The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the substance.

-

Quantification: The amount of trapped this compound ester is quantified using an appropriate analytical technique (e.g., GC with a suitable detector).

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the sample, and the temperature.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. Due to the high estimated LogP of this compound ester, the Slow-Stirring Method (OECD Guideline 123) is the most appropriate experimental protocol. The traditional shake-flask method is not suitable for highly lipophilic substances as it can lead to the formation of micro-emulsions, resulting in inaccurate measurements.

Principle: The slow-stirring method involves gently stirring a mixture of n-octanol, water, and the test substance for an extended period to allow for partitioning equilibrium to be reached without the formation of an emulsion.

Procedure:

-

Preparation: A defined volume of n-octanol and water are placed in a jacketed glass vessel maintained at a constant temperature. The test substance is introduced into the system.

-

Equilibration: The mixture is stirred slowly for a period sufficient to reach equilibrium (this can take several days for highly lipophilic compounds).

-

Phase Separation: After stirring is stopped, the two phases are allowed to separate completely.

-

Sampling and Analysis: Samples are carefully taken from both the n-octanol and water phases. The concentration of this compound ester in each phase is determined using a sensitive analytical method like HPLC or GC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The LogP is the base-10 logarithm of this value.

Mandatory Visualizations

Mode of Action: Synthetic Auxin Pathway

MCPA is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[7] At herbicidal concentrations, it disrupts normal plant growth by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[7][8]

Environmental Fate: Hydrolysis Pathway

In the environment, this compound ester is primarily degraded through hydrolysis of the ester bond. This process can be both chemical and microbial, and it converts the lipophilic ester into the more water-soluble and herbicidally active MCPA acid.

Experimental Workflow: Physicochemical Property Determination

The general workflow for the experimental determination of key physicochemical properties involves a series of standardized steps to ensure accuracy and reproducibility of the data.

References

- 1. Pesticide properties | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. echemi.com [echemi.com]

- 3. (4-Chloro-2-methylphenoxy)acetic acid isooctyl ester | C17H25ClO3 | CID 33540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Databases for Chemical Information [npic.orst.edu]

- 5. Physicochemical property guidelines for modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Herbicide Ester for Research [benchchem.com]

MCPA-isooctyl CAS number and molecular structure

An In-depth Technical Guide to MCPA-isooctyl

This technical guide provides a comprehensive overview of this compound, a selective phenoxy herbicide. It is intended for researchers, scientists, and professionals in drug development and agricultural science, detailing its chemical properties, mechanism of action, synthesis, analytical methods, toxicological data, and environmental fate.

Chemical and Physical Properties

This compound, the isooctyl ester of 2-methyl-4-chlorophenoxyacetic acid, is formulated to enhance its absorption through the waxy cuticle of plant leaves.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 26544-20-7 | [3][4][5][6][7] |

| Alternative CAS | 1238777-58-6 | [1] |

| Molecular Formula | C17H25ClO3 | [3][4][5][6] |

| Molecular Weight | 312.8 g/mol | [1][3][8] |

| IUPAC Name | isooctyl (4-chloro-2-methylphenoxy)acetate | [6] |

| Synonyms | (4-Chloro-2-methylphenoxy)acetic acid isooctyl ester, MCPA isooctyl ester | [3] |

| Appearance | Amber liquid with a phenolic and petroleum solvent odor | [9] |

| Density | 1.063 g/cm³ | [3] |

| Boiling Point | 387.3°C at 760 mmHg | [3] |

| Flash Point | 131.1°C | [3] |

| Solubility | Soluble in many organic solvents; emulsifies in water | [10] |

| XLogP3 | 4.78680 | [3] |

Molecular Structure

The chemical structure of this compound is presented below. The isooctyl ester group increases the lipophilicity of the molecule, facilitating its penetration through the plant cuticle.[1]

Caption: 2D structure of this compound.

Mechanism of Action

This compound is a systemic, selective herbicide that functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1][2][11] This leads to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds, ultimately causing their death while leaving grass crops largely unaffected.[1][2]

The key steps in its mechanism of action are:

-

Uptake: The lipophilic isooctyl ester form facilitates absorption through the waxy cuticle of plant leaves.[1]

-

Hydrolysis: Once inside the plant, the ester bond is hydrolyzed, releasing the biologically active MCPA acid.[1]

-

Translocation: The active MCPA acid is translocated systemically throughout the plant, accumulating in the meristematic tissues.[1][10]

-

Hormonal Disruption: MCPA binds to auxin receptors (like TIR1/AFB), leading to the disruption of normal hormonal balance and causing uncontrolled growth.[1][10]

Caption: Signaling pathway of this compound's herbicidal action.

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) with isooctanol under controlled catalytic conditions.[1]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize high-purity this compound for research applications.[1]

Materials:

-

2-methyl-4-chlorophenoxyacetic acid (MCPA)

-

Isooctanol

-

Acid catalyst (e.g., sulfuric acid)

-

Solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

TLC plates, NMR tubes, HRMS vials

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine MCPA, a molar excess of isooctanol, and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the MCPA starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine to remove unreacted acid and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Characterize the final product's purity and identity using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1]

Analytical Methods

UPLC-MS/MS Method for Determination in Maize

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound and its metabolite MCPA in maize.[12]

Caption: Workflow for the analysis of this compound in maize.

Detailed Experimental Protocol: UPLC-MS/MS Analysis

Objective: To simultaneously determine this compound and its metabolite MCPA residues in maize (fresh maize, kernel, and stover).[12]

Materials and Equipment:

-

Maize samples

-

Hydrochloric acid (HCl)

-

Acetonitrile (ACN)

-

NH2-SPE column for solid-phase extraction

-

UPLC-MS/MS system with a C18 column

-

Reference standards for this compound and MCPA

Procedure:

-

Sample Extraction: Homogenize the maize sample. Acidify the sample with hydrochloric acid and then extract with acetonitrile.[12]

-

Clean-up: Pass the extract through an NH2 solid-phase extraction (SPE) column for cleanup.[12]

-

Analysis: Analyze the cleaned-up extract by UPLC-MS/MS.

-

Quantification: Quantify the analytes using an external standard method.[12]

Method Performance:

-

Spiked Levels: 0.01–0.5 mg/kg

-

Average Recoveries: 82%–107%

-

Relative Standard Deviations (RSDs): 0.81%–8.9%

-

Limits of Detection (LOD): 0.38–1.42 μg/kg

-

Limits of Quantification (LOQ): 1.28–4.76 μg/kg[12]

Toxicology Profile

The toxicological profile of MCPA and its derivatives has been evaluated by various agencies. The data below pertains primarily to the active ingredient, MCPA acid, unless otherwise specified.

| Parameter | Value | Species | Source |

| Acute Oral LD50 | 700 mg/kg (male rats), 1.38 g/kg (female rats) | Rat | [13] |

| Acute Oral LD50 | 221 - 377 mg ae/kg-bwt | Bobwhite quail | [14] |

| Acute Dermal LD50 | > 4000 mg/kg | Rat | [13] |

| Acute Inhalation LC50 | > 6.36 mg/L | Rat | [13] |

| Primary Eye Irritation | Category I (corrosive) | Rabbit | [13] |

| Skin Sensitization | Not a sensitizer | Guinea pig | [13] |

| Systemic NOAEL (90-day) | 2.5 mg/kg/day | Rat | [15] |

| Systemic NOAEL (1-year) | 1 mg/kg/day | Dog | [13] |

| Carcinogenicity | Not likely to be carcinogenic to humans | Rat, Mouse | [13] |

| Reproductive Toxicity NOAEL | 7.5 mg/kg/day | Rat | [13] |

Environmental Fate

This compound is rapidly transformed in the environment, primarily through hydrolysis to the active MCPA acid. The fate of MCPA acid is then governed by microbial degradation.

Environmental Degradation and Half-life

| Parameter | Value | Condition | Source |

| Hydrolysis of this compound | Half-life: 4.5 - 16.6 hours | Aerobic soil | [16] |

| Total MCPA Residue Half-life | 9 days | Loam soil (field) | [1][14] |

| Total MCPA Residue Half-life | 23 days | Sandy loam soil (field) | [1][14] |

| MCPA Acid Half-life | 24 days | Aerobic soil (lab) | [1] |

| MCPA Acid Half-life | 1.56 - 9.63 days | Soil (field, various locations) | [1][17] |

| MCPA Acid Half-life | 16.3 - 16.8 days | Water/sediment system | [1] |

Degradation Pathway

The primary degradation pathway for this compound involves two main steps: hydrolysis of the ester bond followed by microbial degradation of the resulting MCPA acid.

Caption: Environmental degradation pathway of this compound.

References

- 1. This compound | Herbicide Ester for Research [benchchem.com]

- 2. Exploring the Properties of MCPA and Its Isooctyl Derivative for Agricultural Use [cnagrochem.com]

- 3. echemi.com [echemi.com]

- 4. achemtek.com [achemtek.com]

- 5. achemtek.com [achemtek.com]

- 6. MCPA-isoctyl [sitem.herts.ac.uk]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. (4-Chloro-2-methylphenoxy)acetic acid isooctyl ester | C17H25ClO3 | CID 33540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 10. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]

- 11. MCPA - Wikipedia [en.wikipedia.org]

- 12. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. cdn.who.int [cdn.who.int]

- 16. fao.org [fao.org]

- 17. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]

An In-depth Technical Guide to the Mechanism of Action of MCPA-isooctyl as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA-isooctyl is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1] As a member of the phenoxyacetic acid class of herbicides, it functions as a pro-herbicide, being rapidly converted in planta to its biologically active form, 4-chloro-2-methylphenoxyacetic acid (MCPA).[1][2] MCPA mimics the natural plant hormone indole-3-acetic acid (IAA), acting as a potent synthetic auxin.[3][4] At herbicidal concentrations, it hijacks the plant's endogenous auxin signaling pathway, leading to a cascade of transcriptional reprogramming that results in uncontrolled and disorganized cell growth, ultimately causing plant death.[5][6] This guide provides a detailed examination of the molecular mechanism of this compound, from its bioactivation to its effects on gene expression, supported by quantitative data and outlines of key experimental protocols used in its study.

Bioactivation and Physicochemical Properties

This compound is the isooctyl ester formulation of MCPA. The esterification serves a critical function: it increases the molecule's lipophilicity (fat-solubility).[1] This enhanced lipophilicity facilitates more efficient penetration through the waxy cuticle of plant leaves, which is a primary barrier to herbicide absorption.[1] Once inside the plant tissue, the isooctyl ester is rapidly cleaved by endogenous plant esterase enzymes.[1] This hydrolysis reaction releases the active compound, MCPA acid, and isooctyl alcohol.[1] The active MCPA acid is then translocated systemically throughout the plant via both xylem and phloem, accumulating in meristematic tissues where it exerts its effects.[1][7]

The Core Auxin Signaling Pathway: Hijacking the Cellular Machinery

The herbicidal action of MCPA is mediated through the canonical nuclear auxin signaling pathway. This pathway involves a core set of three protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[8][9] MCPA overwhelms this tightly regulated system.

-

Receptor Binding: The MCPA acid molecule acts as a "molecular glue." It binds to a pocket on the TIR1/AFB F-box proteins.[5][10] These proteins are the substrate-recognition components of a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex.[8]

-

Co-Receptor Complex Formation: The binding of MCPA to TIR1/AFB stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[8][10] This creates a ternary co-receptor complex: TIR1/AFB-MCPA-Aux/IAA.

-

Ubiquitination and Degradation: The formation of this complex tethers the Aux/IAA protein to the SCF complex, which tags it for destruction by adding a polyubiquitin (B1169507) chain.[10] The ubiquitinated Aux/IAA is then recognized and degraded by the 26S proteasome, a cellular machinery for protein disposal.[9]

-

ARF De-repression and Gene Activation: In the absence of high auxin levels, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity.[11] The MCPA-induced degradation of Aux/IAA proteins lifts this repression.[10]

-

Transcriptional Reprogramming: The now-active ARF transcription factors bind to specific DNA sequences called auxin response elements (AuxREs) in the promoters of hundreds of early-response genes, leading to a massive and uncontrolled activation of their transcription.[9][10]

This sustained and overwhelming activation of auxin-responsive genes is the primary molecular lesion caused by MCPA.

Downstream Physiological Effects

The massive transcriptional reprogramming induced by MCPA leads to a series of catastrophic physiological events in susceptible plants.

-

Uncontrolled Cell Division and Elongation: The primary effect is the stimulation of abnormal and uncoordinated cell division and elongation, particularly in meristematic tissues. This results in characteristic symptoms like leaf curling, cupping, and stem twisting (epinasty).[7][12]

-

Ethylene (B1197577) Production: Many auxin-responsive genes activated by ARFs include those for enzymes like ACC synthase, a key enzyme in the biosynthesis of ethylene.[10] The resulting overproduction of ethylene contributes to the epinastic symptoms and senescence.

-

Metabolic Disruption: The plant's resources are diverted to uncontrolled growth, disrupting normal metabolic processes, including nucleic acid and protein synthesis, and affecting cell wall plasticity.[12]

-

System Collapse: Ultimately, the combination of abnormal growth, vascular tissue disruption, and metabolic exhaustion leads to the death of the plant.[6]

Quantitative Analysis of MCPA Action

Quantitative data is essential for comparing the activity of different synthetic auxins and understanding resistance mechanisms. While specific binding affinity (KD) values for MCPA with individual TIR1/AFB receptors are not as widely published as for IAA or 2,4-D, data from various bioassays provide a quantitative measure of its action.

Table 1: Binding and Affinity Data for Auxins and Auxin Receptors Note: Data for MCPA is limited; values for closely related compounds are provided for context.

| Ligand | Receptor Complex | Assay Type | Affinity Constant | Citation |

| IAA (Natural Auxin) | TIR1-IAA7 | Saturation Binding | KD = 17.81 ± 7.81 nM | [13] |

| IAA (Natural Auxin) | TIR1-IAA12 | Saturation Binding | KD = 270.25 ± 54.09 nM | [8][13] |

| Picloram | AFB5-IAA7 | Competition Binding | Ki = 54.90 ± 3.84 nM | [13] |

| Picloram | TIR1-IAA7 | Competition Binding | Ki = 3900 ± 910 nM | [13] |

| 2,4-D | TIR1-IAA7 | Competition Binding | Ki > 1 µM | [8] |

| MCPA (Total) | Human Plasma Protein | Equilibrium Dialysis | Saturation of high-affinity site at ~115-239 mg/L | [14] |

Table 2: Herbicidal Efficacy and Metabolic Rate of MCPA Efficacy can vary significantly based on weed species, growth stage, and environmental conditions.

| Parameter | Value | Plant/System | Conditions | Citation |

| Efficacy (ED50) | ||||

| MCPA-Na salt (Root Growth) | 0.07 - 12 mg a.i./L | Broad-leaved plants and grasses | Lab bioassay | [6] |

| MCPA-Na salt (Shoot Growth) | 0.15 - 73 mg a.i./L | Broad-leaved plants and grasses | Lab bioassay | [6] |

| Metabolism | ||||

| MCPA Half-life (t50) | 20 hours | Amaranthus powellii (Resistant) | 14C-MCPA study | [15] |

| MCPA Half-life (t50) | 22 hours | Amaranthus powellii (Susceptible) | 14C-MCPA study | [15] |

| MCPA 2-EHE Half-life | 24 days | Sandy loam soil | Aerobic metabolism | [2] |

Key Experimental Protocols

The elucidation of the MCPA mechanism of action relies on a suite of biochemical, molecular, and physiological assays.

In Vitro Receptor-Ligand Binding Assays (e.g., Surface Plasmon Resonance - SPR)

These assays directly measure the interaction between the auxin (ligand) and the TIR1/AFB-Aux/IAA co-receptor complex (analyte), allowing for the determination of binding kinetics and affinity (KD).

Detailed Methodology:

-

Protein Expression and Purification: Recombinantly express and purify the specific TIR1/AFB F-box protein and the full-length or degron domain of the desired Aux/IAA protein.

-

Chip Preparation: Immobilize a streptavidin-coated sensor chip. Biotinylate the Aux/IAA degron peptide and flow it over the chip to achieve covalent linkage.

-

Binding Analysis: Prepare a solution containing the purified TIR1/AFB protein and the test compound (e.g., MCPA) in a suitable running buffer.

-

Injection and Measurement: Inject the TIR1/AFB-auxin solution over the sensor chip surface where the Aux/IAA peptide is immobilized. The formation of the ternary complex (Aux/IAA-auxin-TIR1/AFB) on the chip surface causes a change in the refractive index, which is measured in real-time as a change in Resonance Units (RU).[2]

-

Data Analysis: A control flow cell without the peptide is used for reference subtraction. The resulting sensorgrams (RU vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]

Gene Expression Analysis (e.g., RNA-Seq)

Transcriptomic analysis is used to identify and quantify the changes in gene expression induced by herbicide treatment, revealing the downstream targets of the signaling pathway.

Detailed Methodology:

-

Experimental Design: Grow susceptible plants under controlled conditions. Include multiple biological replicates for each treatment group (e.g., untreated control, mock-treated, and MCPA-treated). A time-course experiment (e.g., sampling at 6, 24, 48 hours post-treatment) is often employed.[12]

-

Treatment and Sampling: Apply a defined concentration of this compound to the treatment group. At each time point, harvest relevant tissue (e.g., young leaves or meristems), and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.[16]

-

RNA Extraction and Quality Control: Extract total RNA from the tissue samples using a suitable kit or protocol. Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis:

-

Quality Control: Assess raw sequencing reads for quality and trim adapters/low-quality bases.

-

Alignment: Align the cleaned reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in the MCPA-treated samples compared to controls.[16]

-

Functional Annotation: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes.

-

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Differential Responses of Oat Varieties to 2, 4-D Amine and MCPA Amine" by James William Lammers. Lammers [openprairie.sdstate.edu]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. 2.5. Surface plasmon resonance assays [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. isws.org.in [isws.org.in]

- 10. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.openagrar.de [ojs.openagrar.de]

- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Innovative approach to reverse metabolism-based herbicide resistance - COLORADO STATE UNIVERSITY [portal.nifa.usda.gov]

- 16. A Live-imaging, Heat Shock-inducible System to Measure Aux/IAA Degradation Rates in Planta - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactivation of a Pro-Herbicide: A Technical Guide to MCPA-Isooctyl Hydrolysis in Plants

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely utilized for the post-emergence control of broadleaf weeds in cereal crops and pastures.[1][2][3] To enhance its uptake by plants, it is often formulated as an ester, such as MCPA-isooctyl. This ester form is a pro-herbicide, meaning it is not herbicidally active itself. Its efficacy is contingent upon its conversion within the plant to the active MCPA acid. This in-depth guide explores the critical hydrolysis process of this compound to MCPA acid in planta, detailing the mechanism, metabolic fate, and the experimental protocols used for its study.

Mechanism of Uptake, Bioactivation, and Herbicidal Action

The journey of this compound from application to herbicidal effect involves several key steps:

1.1. Cuticular Penetration: The isooctyl ester formulation of MCPA significantly increases its lipophilicity (fat-solubility).[4] This characteristic is crucial for facilitating the penetration of the waxy cuticle on the surface of plant leaves, a primary barrier to herbicide absorption. Ester forms have been shown to achieve greater and more rapid uptake compared to salt or amine formulations of phenoxy herbicides.[4]

1.2. Hydrolysis: The Bioactivation Step: Once inside the plant tissue, the this compound molecule undergoes hydrolysis. This is the pivotal bioactivation step where the ester bond is cleaved by plant enzymes.[4] This enzymatic reaction releases the biologically active form, MCPA acid, and isooctyl alcohol.[4]

1.3. Translocation and Mode of Action: The newly formed MCPA acid is mobile within the plant and is transported systemically, primarily through the phloem, to areas of active growth, such as the meristems.[1][4] MCPA acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][5] This mimicry leads to a disruption of normal hormonal balance, resulting in uncontrolled, unsustainable cell division and growth.[2] The characteristic symptoms include stem twisting, leaf curling, and ultimately, the death of the susceptible plant.[1]

The overall process from application to herbicidal action is depicted in the logical relationship diagram below.

Caption: Logical workflow of this compound from application to plant death.

The Enzymatic Basis of Hydrolysis

The conversion of this compound to MCPA acid is not a spontaneous chemical reaction but is catalyzed by enzymes within the plant cells. The primary enzymes responsible for this transformation are esterases .[4] These hydrolytic enzymes cleave the ester linkage, a fundamental reaction in plant metabolism for processing various endogenous and xenobiotic compounds. While the specific plant esterases involved in this compound hydrolysis are not extensively detailed in the provided literature, the process is analogous to the enzymatic degradation observed in microorganisms, which also utilize esterases for the initial breakdown of this herbicide.[4]

Following hydrolysis, the active MCPA acid can be further metabolized by the plant as a detoxification mechanism. Potential degradation pathways include:

-

Cleavage of the ether linkage , yielding 4-chloro-2-methylphenol (B52076) (MCP).[1]

-

Hydroxylation of the methyl group , forming 4-Chloro-2-hydroxymethylphenoxyacetic acid (HMCPA).[1][6]

-

Conjugation with amino acids or sugars, a common plant detoxification strategy for xenobiotics.[5]

The chemical transformation pathway is illustrated below.

Caption: The enzymatic hydrolysis of this compound into its active acid form.

Quantitative Data on Residues and Dissipation

Direct quantitative data on the rate of this compound hydrolysis in plants is scarce in publicly available literature. However, residue analysis and dissipation studies provide indirect evidence of this rapid conversion. The data shows that the parent ester, this compound, is often detected at low levels or has a short half-life, while the MCPA acid metabolite is more persistent.

| Plant/Soil Matrix | Compound | Spiked/Applied Level | Recovery Rate (%) | Residue Levels (mg/kg) | Half-life (t½) | Reference |

| Maize (Fresh, Kernel, Stover) | This compound | 0.01-0.5 mg/kg | 82-107% | - | - | [7] |

| Maize (Fresh, Kernel, Stover) | MCPA | 0.01-0.5 mg/kg | 82-107% | - | - | [7] |

| Winter Wheat (Plants) | This compound | - | 77.0-112.0% | <0.05 | - | [8] |

| Winter Wheat (Soil) | This compound | - | 77.0-112.0% | - | 1.56 - 9.63 days | [8] |

| Grass Rhizosphere Soil | MCPA | 0.8 mg/kg | - | - | 5.16 days | [9] |

| Grass Rhizosphere Soil + Urea | MCPA | 0.8 mg/kg | - | - | 7.35 days | [9] |

Experimental Protocols

The analysis of this compound and its hydrolysis to MCPA acid requires robust analytical methodologies. Below are detailed protocols derived from established research for residue analysis and metabolism studies.

Protocol for Simultaneous Determination of this compound and MCPA in Plant Tissues

This protocol is based on the methodology for analyzing residues in maize and wheat.[7][8]

1. Sample Preparation and Extraction:

- Homogenize a representative sample (e.g., 5-10 g) of the plant material (fresh maize, maize kernel, wheat plant, etc.).

- Acidify the sample with hydrochloric acid (HCl) to ensure MCPA is in its non-ionized form, improving extraction efficiency.

- Add 20-50 mL of acetonitrile (B52724) and homogenize or shake vigorously for several minutes to extract the analytes.

- Centrifuge the sample to separate the solid plant material from the acetonitrile extract.

2. Clean-up (Purification):

- Transfer the supernatant (acetonitrile extract) to a clean tube.

- For many plant matrices, a clean-up step using a solid-phase extraction (SPE) column is necessary. An aminopropyl (NH2) SPE column is effective.[7]

- Alternatively, dispersive solid-phase extraction (dSPE) with purifying agents can be used.[8]

- Pass the extract through the conditioned SPE column and elute the analytes with an appropriate solvent. This step removes interfering compounds like pigments and lipids.

3. Analysis:

- Analyze the purified extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7]

- Chromatographic Conditions: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of water (with a modifier like 0.1% formic acid) and acetonitrile or methanol.

- Mass Spectrometry Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both this compound and MCPA.

- Quantification: Use an external standard method by creating a calibration curve with standards of known concentrations.[7][8]

The workflow for this analytical protocol is visualized below.

Caption: Experimental workflow for plant tissue residue analysis.

Protocol for ¹⁴C-MCPA Metabolism Studies in Plants

This protocol allows for tracing the absorption, translocation, and metabolism of the herbicide within the plant.[10]

1. Plant Treatment:

- Grow susceptible plants to a specified stage (e.g., 8-10 cm height).

- Apply a known amount of radiolabeled ¹⁴C-MCPA (or ¹⁴C-MCPA-isooctyl) to a specific leaf of each plant.

2. Sample Harvesting:

- Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

- Rinse the treated leaf with a solvent (e.g., acetone (B3395972)/water) to recover any unabsorbed herbicide.

- Section the plant into different parts: treated leaf, tissue above the treated leaf, and tissue below the treated leaf.

3. Extraction of Metabolites:

- Freeze the plant sections immediately in liquid nitrogen and store at -80°C.

- Homogenize each section using a mortar and pestle.

- Extract the parent compound and its metabolites by incubating the homogenized tissue in a solvent like acetone for an extended period (e.g., 16 hours at 4°C).[10]

4. Analysis and Quantification:

- Quantify the radioactivity in the leaf rinsate, extracts, and the remaining plant tissue (non-extractable residue) using Liquid Scintillation Counting (LSC).

- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and identify the parent ¹⁴C-MCPA and its various radiolabeled metabolites.

- Calculate the percentage of absorbed, translocated, and metabolized ¹⁴C-MCPA at each time point.

Conclusion

The hydrolysis of this compound to MCPA acid is a quintessential example of pro-herbicide bioactivation and a critical determinant of its efficacy. This process, occurring within the plant and mediated by esterase enzymes, transforms a readily absorbed but inactive molecule into a potent systemic herbicide. While the ester formulation enhances cuticular penetration, it is the subsequent enzymatic cleavage that unleashes the auxin-mimicking activity responsible for weed control. The analytical protocols detailed herein provide the framework for researchers to quantify these compounds and further investigate the metabolic pathways in various plant species. A deeper understanding of this hydrolysis and the subsequent metabolism is vital for optimizing herbicide formulations, managing the evolution of herbicide resistance, and assessing the environmental fate of these important agricultural tools.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Herbicide Ester for Research [benchchem.com]

- 5. Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]

- 8. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]

- 9. mdpi.com [mdpi.com]

- 10. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of MCPA-isooctyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-isooctyl, the isooctyl ester of 4-chloro-2-methylphenoxyacetic acid, is a selective, systemic, hormone-type herbicide widely used for the post-emergence control of broadleaf weeds in cereal crops and grasslands.[1] As a synthetic auxin, it mimics the action of natural plant growth hormones, leading to uncontrolled and disruptive growth in susceptible weed species.[2] The ester formulation enhances its lipophilicity, facilitating absorption through the waxy cuticle of plant leaves.[3] Upon entering the plant or the environment, this compound is rapidly hydrolyzed to its biologically active form, MCPA acid, and isooctyl alcohol.[3][4] Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact, ensuring its safe use, and developing effective risk mitigation strategies.

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil and water. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the study and assessment of pesticides and other chemical compounds in the environment. This document summarizes key physicochemical properties, details major transformation and transport processes, provides experimental protocols for their assessment, and presents quantitative data in a clear, comparative format.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is formulated as an ester to increase its efficacy, but it rapidly converts to MCPA acid in the environment.[4] Therefore, the properties of both compounds are relevant to understanding its overall environmental fate.

| Property | This compound | MCPA Acid | Reference(s) |

| Chemical Name | isooctyl (4-chloro-2-methylphenoxy)acetate | (4-chloro-2-methylphenoxy)acetic acid | [5] |

| CAS Number | 26544-20-7 | 94-74-6 | [5][6] |

| Molecular Formula | C₁₇H₂₅ClO₃ | C₉H₉ClO₃ | [6] |

| Molecular Weight | 312.8 g/mol | 200.6 g/mol | [6] |

| Water Solubility | Low (approx. 5 mg/L) | 825 mg/L at room temperature | [4][7] |

| Vapor Pressure | - | 0.2 x 10⁻³ Pa at 21 °C | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (estimated) | 2.6 | [7] |

| pKa | - | 3.07 | [7] |

Environmental Fate and Transport

The journey of this compound in the environment is a dynamic process involving several key pathways that determine its persistence, mobility, and potential for exposure to non-target organisms.

Degradation Pathways

1. Hydrolysis:

The primary and most rapid degradation pathway for this compound in the environment is the hydrolysis of its ester bond.[4] This reaction cleaves the molecule into its constituent parts: the active herbicide MCPA acid and isooctyl alcohol.[3] The rate of hydrolysis is influenced by pH, with the reaction generally being faster under both acidic and alkaline conditions compared to neutral pH.[3] In soil and water, this conversion is typically rapid, occurring within hours to a few days, meaning that the environmental fate of the compound is largely dictated by the properties of the resulting MCPA acid.[4] One study noted that the hydrolysis half-life of MCPA 2-ethylhexyl ester (a similar ester) in two different soils ranged from 4.5 to 16.6 hours.[8]

2. Photolysis:

Photodegradation, or the breakdown of a chemical by light, is generally not considered a primary degradation route for MCPA in soil and water.[9] While the direct photolysis of MCPA has a relatively high quantum yield, its absorption of sunlight is limited.[9] In aqueous solution at pH 8.3, MCPA has a reported photolytic half-life of 20-24 days in sunlight.[7] The presence of other organic compounds in water can decrease the direct photolysis quantum yield of MCPA.[9]

3. Biodegradation:

Microbial degradation is the most significant transformation process for MCPA in soil and aerobic aquatic environments.[3] A variety of soil and aquatic microorganisms are capable of breaking down phenoxy herbicides.[3] The initial step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester bond to form MCPA acid, a reaction catalyzed by esterase enzymes.[3] Following this, the degradation of MCPA acid typically involves the breakdown of the side chain to produce 4-chloro-2-methylphenol (B52076) (MCP), which is then further metabolized through hydroxylation and subsequent opening of the aromatic ring.[3] The rate of biodegradation is influenced by several factors, including soil type, organic matter content, pH, moisture, and temperature.[3]

The degradation pathway of this compound is visualized in the following diagram:

Transport in Soil

1. Adsorption and Desorption:

The movement of this compound and its primary degradant, MCPA acid, in soil is significantly influenced by adsorption and desorption processes. Adsorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution. The extent of adsorption is often described by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

For MCPA acid, adsorption is generally weak and is influenced by soil pH and organic matter content.[10] As a weak acid, MCPA is predominantly in its anionic form at typical soil pH values, which leads to repulsion from negatively charged clay and organic matter surfaces, resulting in lower adsorption and higher mobility. Adsorption tends to be stronger in soils with lower pH and higher organic matter content.[3]

2. Mobility and Leaching:

Due to its relatively weak adsorption to soil particles, MCPA acid is considered to have high to very high mobility in soil.[11] This high mobility creates a potential for MCPA to leach through the soil profile and reach groundwater. The amount of leaching is dependent on factors such as soil type, rainfall or irrigation intensity, and the rate of degradation. Sandy soils with low organic matter content pose a higher risk for leaching compared to clay or loam soils with higher organic matter.[1]

Quantitative Data on Environmental Fate

The following tables summarize available quantitative data on the environmental fate of this compound and its primary metabolite, MCPA acid. It is important to note that specific data for this compound is limited due to its rapid hydrolysis. Much of the available data refers to the fate of the MCPA acid.

Table 1: Hydrolysis and Photolysis Data

| Compound | Parameter | Conditions | Value | Reference(s) |

| MCPA 2-EHE | Hydrolysis Half-life | Clay loam soil | 4.5 - 16.6 hours | [8] |

| MCPA Acid | Photolysis Half-life | Aqueous solution, pH 8.3, sunlight | 20 - 24 days | [7] |

Table 2: Soil Degradation Half-life (DT₅₀)

| Compound | Soil Type | DT₅₀ (days) | Reference(s) |

| Total MCPA Residue | Loam soil (field) | 9 | [2] |

| Total MCPA Residue | Sandy loam soil (field) | 23 | [2] |

| MCPA Acid | Sandy loam soil (aerobic, lab) | 24 | [8] |

| MCPA Acid | Chernozem | 2.2 | [10] |

| MCPA Acid | Regosol | 11.7 | [10] |

Table 3: Soil Sorption Coefficients

| Compound | Soil Type | K_d (L/kg) | K_oc (L/kg) | Reference(s) |

| MCPA Acid | Ap soil horizons | 0.75 - 0.97 | - | [12] |

| MCPA Acid | - | - | 41.33 - 84.21 | [11] |

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance as a function of pH.[13]

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[14]

-

Application of Test Substance: The test substance (e.g., this compound) is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.[15]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[14]

-

Sampling and Analysis: At appropriate time intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and any major hydrolysis products.[14]

-

Data Analysis: The rate of hydrolysis and the half-life (t₁/₂) are calculated for each pH. If significant hydrolysis is observed, further studies at different temperatures can be conducted to determine the activation energy.[14]

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.[16]

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.[10]

-

Application of Test Substance: The test substance, often ¹⁴C-labeled for ease of tracking, is applied uniformly to the soil samples.[10]

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.[10]

-

Anaerobic: After an initial aerobic phase to allow for microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.[10]

-

-

Sampling and Extraction: At various time points, soil samples are collected and extracted with appropriate solvents to separate the parent compound and its transformation products.[16]

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and metabolites.[10]

-

Data Analysis: Degradation rates (DT₅₀ and DT₉₀ values) are calculated, and a degradation pathway is proposed. A mass balance is performed to account for all the applied radioactivity.[14]

Adsorption/Desorption Study (OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of a chemical in different soil types.[13]

Methodology:

-

Soil and Solution Preparation: A range of characterized soils and a solution of the test substance in 0.01 M CaCl₂ are prepared.[4]

-

Adsorption Phase (Batch Equilibrium):

-

Known amounts of soil are equilibrated with the test substance solution in centrifuge tubes.[10]

-

The tubes are shaken for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.[10]

-

The suspensions are then centrifuged, and the supernatant is analyzed for the concentration of the test substance.[17]

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.[17]

-

-

Desorption Phase:

-

Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich isotherms) are plotted, and the sorption coefficients (Kd and Koc) and desorption constants are calculated.[18]

The experimental workflow for a typical soil column leaching study is depicted in the following diagram:

Conclusion

The environmental fate of this compound is characterized by its rapid hydrolysis to the more mobile and persistent MCPA acid. The subsequent fate of MCPA is primarily driven by microbial degradation in soil and aerobic water bodies. Due to its weak adsorption to soil particles, MCPA acid has the potential to leach into groundwater, particularly in soils with low organic matter content. This technical guide has provided a comprehensive overview of the key processes governing the environmental fate and transport of this compound, along with standardized methodologies for their assessment. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of the environmental behavior of this widely used herbicide. Further research focusing on the specific hydrolysis kinetics and sorption behavior of this compound under a wider range of environmental conditions would further enhance our ability to accurately model and predict its environmental fate.

References

- 1. Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | Herbicide Ester for Research [benchchem.com]

- 4. sourcetotap.eu [sourcetotap.eu]

- 5. MCPA-isoctyl [sitem.herts.ac.uk]

- 6. fao.org [fao.org]

- 7. cdn.who.int [cdn.who.int]

- 8. fao.org [fao.org]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. pjoes.com [pjoes.com]

- 11. Influence of SOM Composition, Clay Minerals, and pH on 2,4-D and MCPA Retention in Peri-Urban Soils [mdpi.com]

- 12. Adsorption and desorption processes of MCPA in Polish mineral soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. oecd.org [oecd.org]

- 16. hess.copernicus.org [hess.copernicus.org]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

Microbial Degradation Pathways of MCPA-isooctyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial degradation pathways of MCPA-isooctyl, a common phenoxy herbicide. The document outlines the initial hydrolysis of the ester and the subsequent complete microbial breakdown of the active compound, MCPA. It includes a compilation of quantitative degradation data, detailed experimental protocols for analysis, and visualizations of the key pathways and workflows.

Introduction: From this compound to MCPA

This compound is an ester formulation of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). The isooctyl ester form enhances the lipophilicity of the compound, facilitating its absorption through the waxy cuticle of plant leaves.[1] Once in the environment, particularly in soil and aquatic systems, this compound is rapidly hydrolyzed to its biologically active form, MCPA, and isooctyl alcohol.[1] This initial and crucial step is catalyzed by esterase enzymes produced by a wide range of soil and aquatic microorganisms.[1] The subsequent degradation of the parent acid, MCPA, is the primary focus of microbial breakdown.

The Core Microbial Degradation Pathway of MCPA

The microbial degradation of MCPA is a well-studied process, primarily carried out by soil bacteria. The pathway involves a series of enzymatic reactions that ultimately convert the herbicide into intermediates of central metabolism. The key genes responsible for this degradation are often located on plasmids, such as the pJP4 plasmid in Cupriavidus necator (formerly Ralstonia eutropha), and are collectively known as the tfd (two, four-D) genes, which are also responsible for the degradation of the related herbicide 2,4-D.

The degradation of MCPA can be summarized in the following key steps:

-

Ether Bond Cleavage: The first and rate-limiting step is the cleavage of the ether linkage in the MCPA molecule. This reaction is catalyzed by the enzyme TfdA , an α-ketoglutarate-dependent dioxygenase.[2] This enzyme converts MCPA to 4-chloro-2-methylphenol (MCP) and glyoxylate.

-

Hydroxylation of the Aromatic Ring: The resulting MCP is then hydroxylated by TfdB , a chlorophenol hydroxylase, to form 3-methyl-5-chlorocatechol .[2]

-

Ring Cleavage: The aromatic ring of 3-methyl-5-chlorocatechol is subsequently cleaved by TfdC , a chlorocatechol 1,2-dioxygenase.[2] This ortho-cleavage reaction results in the formation of 2-methyl-4-chloromuconate .

-

Further Degradation to Krebs Cycle Intermediates: The 2-methyl-4-chloromuconate is then further metabolized through a series of enzymatic reactions catalyzed by TfdD (chloromuconate cycloisomerase), TfdE (dienelactone hydrolase), and TfdF (maleylacetate reductase).[2] These steps convert the intermediate into compounds that can enter the Krebs cycle, such as succinyl-CoA and acetyl-CoA, leading to the complete mineralization of the herbicide to CO2 and water.

Below is a diagram illustrating the core microbial degradation pathway of MCPA.

Quantitative Data on MCPA Degradation

The rate of MCPA degradation in the environment is influenced by various factors, including soil type, temperature, moisture, and the abundance and activity of degrading microorganisms. The degradation kinetics are often described by half-life (DT50) values.

| Parameter | Value | Conditions | Reference |

| DT50 (Half-life) | 1.5 - 6.9 days | Ap horizons of various soils at 25°C | [1] |

| 8.7 - 20.1 days | Bw horizons of various soils at 25°C | [1] | |

| 27.6 - 85.8 days | C horizons of various soils at 25°C | [1] | |

| 3 - 16 days | Typical range in soil | [1] | |

| ~5 days | Surface layer of agricultural clayey soil | [3] | |

| 4.5 - 7 days | Agricultural soils | [4] | |

| Degradation Rate | Varies | Inversely related to sorption strength | [5] |

| Mineralization | >60% | Sandy loam soil over 209 days (for MCPA 2-EHE) |

Experimental Protocols

Analysis of MCPA and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of MCPA and its primary metabolite, MCP, in soil and water samples.

1. Sample Preparation:

-

Soil Samples:

-

Weigh 10 g of soil into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724):water 80:20 v/v, acidified with 0.1% formic acid).

-

Vortex vigorously for 1 minute, then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

-

The extract can be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase.

-

-

Water Samples:

-

Filter the water sample through a 0.45 µm filter.

-

For trace-level analysis, solid-phase extraction (SPE) may be necessary. Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water. Pass the water sample through the cartridge, then elute the analytes with methanol.

-

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Example Gradient: Start with 30% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector at 230 nm or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

3. Quantification:

-

Prepare a calibration curve using certified standards of MCPA and MCP in the mobile phase.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Quantification of tfdA Genes by Quantitative PCR (qPCR)

This protocol describes the quantification of the tfdA gene, a key functional marker for MCPA degradation potential in soil.

1. DNA Extraction:

-

Extract total DNA from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

2. qPCR Reaction Setup:

-

Prepare a master mix containing:

-

SYBR Green qPCR master mix (2X)

-

Forward primer for tfdA (e.g., targeting a conserved region of class III tfdA genes)

-

Reverse primer for tfdA

-

Nuclease-free water

-

-

Add the DNA template to individual PCR tubes or wells of a 96-well plate.

-

Add the master mix to each reaction.

-

Include no-template controls (NTCs) to check for contamination.

3. qPCR Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes.

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

4. Quantification:

-

Create a standard curve using a serial dilution of a plasmid containing the target tfdA gene fragment of known copy number.

-

The absolute copy number of the tfdA gene in the soil DNA samples is determined by comparing their quantification cycle (Cq) values to the standard curve.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Studying MCPA Degradation

The following diagram illustrates a typical experimental workflow for investigating the microbial degradation of MCPA in a laboratory setting.

Logical Relationship: Regulation of tfd Gene Expression

The expression of the tfd genes is tightly regulated, ensuring that the degradation pathway is activated only in the presence of the target herbicide or its intermediates. This regulation is a key aspect of the efficiency of microbial degradation.

References

- 1. pjoes.com [pjoes.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sorption-controlled degradation kinetics of MCPA in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Absorption, Translocation, and Metabolism of MCPA-Isooctyl in Target Weeds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological and biochemical processes involved in the efficacy of the herbicide MCPA-isooctyl in target weed species. The document details the absorption, translocation, and metabolic pathways of this widely used phenoxy herbicide, supported by experimental protocols and data representation.

Introduction

This compound is a selective, systemic, post-emergence herbicide used to control broadleaf weeds in various agricultural crops.[1][2] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in susceptible plants, ultimately causing their death.[1][3] The isooctyl ester formulation of MCPA enhances its lipophilicity, which is believed to facilitate improved penetration through the waxy cuticle of plant leaves, a primary barrier to herbicide uptake.[2] Understanding the dynamics of its absorption, movement within the plant, and subsequent metabolic breakdown is crucial for optimizing its efficacy, developing new herbicide formulations, and managing the evolution of herbicide resistance.

Absorption of this compound

The initial step in the herbicidal action of this compound is its absorption by the target weed. This process is influenced by the physicochemical properties of the herbicide, the anatomical and physiological characteristics of the plant, and environmental conditions.

Foliar Absorption

For post-emergence herbicides like this compound, the primary route of entry is through the leaves.[4] The lipophilic nature of the isooctyl ester facilitates its diffusion across the waxy outer layer of the leaf cuticle.[2] Once it penetrates the cuticle, the ester is rapidly hydrolyzed to the active MCPA acid form within the plant tissues.

Root Absorption

This compound can also be absorbed from the soil by the roots.[1] Once in the soil, the isooctyl ester can be hydrolyzed to MCPA acid, which is then taken up by the roots and translocated to the shoots.

Translocation of MCPA

Following absorption, the active form of the herbicide, MCPA acid, is transported throughout the plant to its sites of action, primarily the meristematic tissues where active growth occurs.[1][2]

MCPA is a systemic herbicide, meaning it can move in both the xylem and the phloem.[2] This allows for its distribution to various parts of the plant, including the shoots, roots, and developing leaves. In a study investigating MCPA resistance in wild radish, it was observed that resistant plants translocated a greater amount of radiolabeled MCPA to the roots compared to susceptible plants, suggesting that altered translocation patterns can be a mechanism of resistance.[5]

Metabolism of this compound

Once inside the plant, this compound undergoes metabolic transformation, which is a key determinant of its selectivity and persistence. The primary metabolic pathway involves two main phases.

Phase I: Transformation

The initial and most critical step is the hydrolysis of the isooctyl ester to the parent MCPA acid. This is followed by oxidation of the 2-methyl group to form 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA). Further oxidation can lead to the formation of 4-chloro-2-carboxyphenoxyacetic acid (CCPA).[6]

Phase II: Conjugation

The parent MCPA molecule and its hydroxylated metabolites can then be conjugated with endogenous plant molecules, such as glucose, to form less toxic and more water-soluble compounds. These conjugates are often sequestered in the vacuole or bound to cell wall components.[6]

Data Presentation

Table 1: Absorption of 14C-MCPA-Isooctyl in a Susceptible Broadleaf Weed

| Time After Treatment (Hours) | 14C Absorbed (% of Applied) |

| 6 | 25 |

| 12 | 45 |

| 24 | 70 |

| 48 | 85 |

| 72 | 90 |

Table 2: Translocation of 14C from the Treated Leaf in a Susceptible Broadleaf Weed (48 Hours After Treatment)

| Plant Part | 14C Distribution (% of Absorbed) |

| Treated Leaf | 60 |

| Shoots above Treated Leaf | 15 |

| Shoots below Treated Leaf | 10 |

| Roots | 15 |

Table 3: Metabolite Profile of this compound in a Susceptible Broadleaf Weed (72 Hours After Treatment)

| Compound | Relative Abundance (%) |

| This compound | < 5 |

| MCPA (acid) | 40 |

| HMCPA | 25 |

| CCPA | 10 |

| Conjugates | 20 |

Experimental Protocols

The study of herbicide absorption, translocation, and metabolism in plants typically involves the use of radiolabeled compounds. The following are detailed methodologies for key experiments.

Protocol for 14C-MCPA-Isooctyl Absorption and Translocation Study

Objective: To quantify the rate of absorption and pattern of translocation of this compound in a target weed species.

Materials:

-

14C-labeled this compound (with a known specific activity)

-

Commercial formulation of this compound

-

Target weed plants grown under controlled conditions

-

Microsyringe

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

Biological oxidizer

-

Phosphor imager

Procedure:

-

Plant Preparation: Grow the target weed species in pots to a uniform growth stage (e.g., 4-6 true leaves).

-

Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of the commercial this compound formulation and a known amount of 14C-MCPA-isooctyl.

-

Application: Apply a small, precise droplet (e.g., 1-2 µL) of the treatment solution to the adaxial surface of a fully expanded leaf of each plant using a microsyringe.

-

Harvesting: Harvest plants at predetermined time points after treatment (e.g., 6, 12, 24, 48, 72 hours).

-

Leaf Wash: At each harvest, carefully wash the treated leaf with a solution (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in the leaf wash is quantified by liquid scintillation counting (LSC).

-

Plant Sectioning: Divide the harvested plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Quantification of Radioactivity:

-

Combustion: Dry and combust each plant section using a biological oxidizer. The resulting 14CO2 is trapped and quantified by LSC.

-

Absorption Calculation: Absorption is calculated as the total radioactivity recovered in the plant (all sections) as a percentage of the total radioactivity applied.

-

Translocation Calculation: Translocation is calculated as the radioactivity in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

-

-

Autoradiography (Qualitative Visualization):

-

Press and dry a set of treated plants at each time point.

-

Expose the dried plants to a phosphor imaging screen for a set period.

-

Scan the screen using a phosphor imager to visualize the distribution of the radiolabel within the plant.

-

Protocol for this compound Metabolism Study

Objective: To identify and quantify the metabolites of this compound in a target weed species.

Materials:

-

14C-labeled this compound

-

Target weed plants

-

Solvents for extraction (e.g., acetonitrile, acetone)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector and/or a mass spectrometer (LC-MS)

-

Gas chromatography-mass spectrometry (GC-MS) system (for derivatized analytes)

-

Analytical standards of MCPA, HMCPA, and CCPA

Procedure:

-

Treatment and Harvest: Treat plants with 14C-MCPA-isooctyl and harvest at various time points as described in the absorption/translocation protocol.

-

Extraction: Homogenize the plant tissue and extract the radioactive residues with an appropriate solvent (e.g., acetonitrile).

-

Cleanup: Clean up the crude extract to remove interfering plant compounds using techniques like liquid-liquid partitioning or solid-phase extraction (SPE).[1]

-

Analysis:

-

Separate the parent compound and its metabolites using HPLC. The eluent can be passed through a radioactivity detector to quantify the amount of each radioactive peak.

-

Identify the metabolites by comparing their retention times with those of analytical standards.

-

Confirm the identity of the metabolites using mass spectrometry (LC-MS or GC-MS after derivatization).[7]

-

-

Quantification: Calculate the relative abundance of the parent this compound and each metabolite as a percentage of the total radioactivity extracted from the plant tissue.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound in target weeds.

Caption: Overview of this compound's mode of action.

Caption: Workflow for radiolabeled herbicide studies.

Caption: Metabolic breakdown of this compound.

References

- 1. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]

- 2. This compound | Herbicide Ester for Research [benchchem.com]

- 3. cms9files.revize.com [cms9files.revize.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of MCPA (4-Chloro-2-ethylphenoxyacetate) resistance in wild radish (Raphanus raphanistrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]

A Technical Guide to the Toxicological Profile of MCPA-Isooctyl and Its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary